(5-bromo-2-propoxyphenyl)methyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-propoxyphenyl)methyl carbamimidothioate is an aromatic ether with the molecular formula C11H15BrN2OS and a molecular weight of 303.22 g/mol. This compound is known for its unique chemical structure, which includes a bromine atom, a propoxy group, and a carbamimidothioic acid ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidothioic acid (5-bromo-2-propoxyphenyl)methyl ester typically involves the reaction of 5-bromo-2-propoxyphenol with carbamimidothioic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of carbamimidothioic acid (5-bromo-2-propoxyphenyl)methyl ester may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-propoxyphenyl)methyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-bromo-2-propoxyphenyl)methyl carbamimidothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamimidothioic acid (5-bromo-2-propoxyphenyl)methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamimidothioic acid (5-chloro-2-propoxyphenyl)methyl ester
- Carbamimidothioic acid (5-fluoro-2-propoxyphenyl)methyl ester
- Carbamimidothioic acid (5-iodo-2-propoxyphenyl)methyl ester
Uniqueness
(5-bromo-2-propoxyphenyl)methyl carbamimidothioate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs
Properties
Molecular Formula |
C11H15BrN2OS |
---|---|
Molecular Weight |
303.22g/mol |
IUPAC Name |
(5-bromo-2-propoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C11H15BrN2OS/c1-2-5-15-10-4-3-9(12)6-8(10)7-16-11(13)14/h3-4,6H,2,5,7H2,1H3,(H3,13,14) |
InChI Key |
RNTOYPHAKLFIHA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Br)CSC(=N)N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)CSC(=N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.